molecular formula C17H20ClN3O2 B1392209 [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride CAS No. 1243005-09-5

[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride

Cat. No.: B1392209
CAS No.: 1243005-09-5
M. Wt: 333.8 g/mol
InChI Key: XFIODBWUMNYPED-UHFFFAOYSA-N
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Description

[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride: is a complex organic compound that features a pyrazole ring, a pyridine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The pyridine ring is then synthesized separately, often through a cyclization reaction involving a suitable precursor. The final step involves coupling the pyrazole and pyridine rings with the acetic acid moiety under acidic conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dihydropyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, the compound is studied for its potential effects on various biological pathways and its ability to interact with specific proteins and enzymes.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.

Industry: In the industrial sector, the compound may be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar aromatic structure but differs in its functional groups and overall structure.

    Tetrahydrozoline: This compound has a similar aromatic ring structure but differs in its functional groups and pharmacological effects.

Uniqueness: The uniqueness of [4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[1-(4-methylphenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2.ClH/c1-13-2-4-16(5-3-13)20-11-15(10-18-20)14-6-8-19(9-7-14)12-17(21)22;/h2-6,10-11H,7-9,12H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIODBWUMNYPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C3=CCN(CC3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride
Reactant of Route 2
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride
Reactant of Route 3
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride
Reactant of Route 4
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride
Reactant of Route 5
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride
Reactant of Route 6
[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride

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